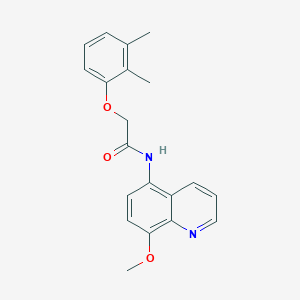![molecular formula C21H23FN2O5S B11337658 Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)
Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical structure consists of a benzoate core, a piperidine ring, and a sulfonyl group, all intricately connected.
- This compound is of interest due to its potential biological activities and synthetic versatility.
Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate: is a complex organic compound with a diverse range of applications.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling, which joins aryl or vinyl boronic acids with aryl or vinyl halides.
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base. The boron reagent undergoes oxidative addition and transmetalation to form the desired C–C bond.
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like palladium catalysts, bases, and boron-containing compounds play crucial roles.
Major Products: The major product is the coupled molecule resulting from the C–C bond formation.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific target. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinct features, such as the sulfonyl group or the piperidine ring.
Similar Compounds: While I don’t have specific information on similar compounds, exploring related structures (e.g., other benzoates or piperidines) could provide context.
Remember that this compound’s applications and properties are continually evolving as research progresses
Propiedades
Fórmula molecular |
C21H23FN2O5S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)18-4-2-3-5-19(18)23-20(25)16-10-12-24(13-11-16)30(27,28)14-15-6-8-17(22)9-7-15/h2-9,16H,10-14H2,1H3,(H,23,25) |
Clave InChI |
ROVPNOGKKBBUHD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11337576.png)
![N-benzyl-1-[(4-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11337578.png)
![N-benzyl-N-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337583.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11337591.png)
![N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337592.png)
![2-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11337593.png)

![(2-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11337606.png)
![2-[(3,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337616.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11337617.png)
methanone](/img/structure/B11337633.png)
![2-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11337643.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11337650.png)
![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
